6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate
Description
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate is a bicyclic chromene derivative featuring a fused cyclopentane ring and a benzoate ester substituent. The core structure consists of a tetrahydrocyclopenta[c]chromen-4-one scaffold with a methyl group at position 6 and a 3-methoxybenzoate ester at position 5. The ester moiety (3-methoxybenzoate) likely influences its solubility, thermal stability, and reactivity compared to analogs .
Properties
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-12-18(25-20(22)13-5-3-6-14(11-13)24-2)10-9-16-15-7-4-8-17(15)21(23)26-19(12)16/h3,5-6,9-11H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQFGGUKXYXSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused chromen and cyclopentane ring system, suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.43 g/mol. The compound features several functional groups that contribute to its reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C23H23O5 |
| Molecular Weight | 374.43 g/mol |
| Structural Features | Fused chromen and cyclopentane rings; methoxy and benzoate groups |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific enzymes involved in metabolic pathways related to cancer. For instance, its structural analogs have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and others.
Enzyme Inhibition
The compound may interact with enzymes critical for cancer metabolism, potentially leading to reduced tumor growth. Molecular docking studies can provide insights into its binding affinity and specificity towards these targets.
Anti-inflammatory Effects
Research has indicated that similar compounds exhibit anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to this activity by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiproliferative Activity : A study demonstrated that derivatives of cyclopenta[c]chromene exhibited significant antiproliferative effects on various cancer cell lines. The most active compounds had IC50 values in the low micromolar range .
- Mechanism of Action : Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
- Molecular Docking Studies : Molecular docking simulations have suggested that the compound could effectively bind to key proteins involved in cancer progression, indicating a potential pathway for therapeutic intervention .
Future Directions
Further investigation is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In vivo Studies : Conducting animal model studies to assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific biological targets.
- Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in humans.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that are being investigated for therapeutic applications. Preliminary studies suggest that derivatives of this compound may have:
- Anticancer Properties : Research indicates that compounds similar to 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate can inhibit cancer cell proliferation. For instance, derivatives have shown activity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating their potency .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 6-Methyl derivative | 9.54 | MCF-7 |
| Related coumarin | 0.47 | MCF-7 |
- Anti-inflammatory Effects : The compound's structural features may allow it to interact with inflammatory pathways, potentially leading to the development of anti-inflammatory agents.
Biological Research
The compound's interactions with biological targets are crucial for understanding its mechanisms of action. Studies involving:
- Enzyme Inhibition : Initial findings suggest that the compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. Molecular docking studies are planned to elucidate these interactions further.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of a series of chromene derivatives related to this compound against MCF-7 cells. The results indicated that certain modifications significantly increased cytotoxicity, suggesting a structure–activity relationship that could be exploited for drug design .
Case Study 2: Enzyme Interaction Studies
Another study focused on the enzyme inhibition properties of this compound. Using molecular docking techniques, researchers were able to predict potential binding sites on target enzymes involved in cancer metabolism. This study highlighted the importance of structural features in determining biological activity and provided insights into future drug development efforts.
Comparison with Similar Compounds
Structural Analogs in the Cyclopenta[c]chromen Family
The following compounds share the tetrahydrocyclopenta[c]chromen core but differ in substituents, particularly at positions 6 and 7:
*Calculated based on molecular formulas.
Key Observations :
Ester Group Variations and Reactivity
The 3-methoxybenzoate group distinguishes the target compound from related esters:
- Methyl 4-(3-Chloropropoxy)-3-methoxybenzoate (): A simpler benzoate ester with a chloropropoxy chain.
- Benzyl Benzoate (BB) (): A non-chromen benzyl ester. The lack of fused rings and methoxy groups results in lower thermal stability (decomposes at ~200°C vs. cyclopenta[c]chromen derivatives, which may degrade above 250°C) .
Thermal Behavior and Stability
Thermogravimetric (TG) and differential scanning calorimetry (DSC) data from metal-3-methoxybenzoate complexes (–17) provide indirect insights:
- Dehydration and Sublimation : Metal complexes of 3-methoxybenzoate (e.g., Mn(II), Co(II)) lose bound water and sublimated 3-methoxybenzoic acid at 140–280°C. This suggests that free 3-methoxybenzoate esters (like the target compound) may exhibit similar thermal decomposition pathways .
- Comparison with Diacetate Analog : The diacetate derivative () likely decomposes at lower temperatures due to less stable acetate groups, whereas methoxybenzoate esters may resist degradation until higher temperatures .
Spectroscopic and Crystallographic Features
- Infrared (IR) Spectroscopy : The 3-methoxybenzoate group shows characteristic C=O stretching (~1680–1690 cm⁻¹) and carboxylate vibrations (1400–1560 cm⁻¹). These bands are consistent across metal complexes and sodium salts, indicating ionic character in coordinated forms .
- Analogs like the diacetate derivative () likely form hydrogen-bonded networks similar to other chromen derivatives .
Q & A
Q. Example Protocol :
- Step 1 : Cyclization of 7-hydroxy-4-oxo-tetrahydrocyclopenta[c]chromene using H₂SO₄ in acetic acid.
- Step 2 : Reaction with 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 4 hours.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) .
Advanced: How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Methoxy positioning : The 3-methoxy group on the benzoate moiety increases lipophilicity, enhancing membrane permeability.
- Methyl substitution : A methyl group at the 6-position stabilizes the bicyclic core, improving metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
